MDMA hydrochloride

Übersicht

Beschreibung

3,4-Methylenedioxymethamphetamine hydrochloride, commonly known as MDMA hydrochloride, is a synthetic compound belonging to the substituted methylenedioxyphenethylamine and substituted amphetamine classes of chemicals. It is widely known for its psychoactive properties and is often associated with recreational use under the names “ecstasy” and “molly”. This compound is a potent empathogen-entactogen, which means it induces feelings of empathy, emotional closeness, and enhanced sensory perception .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MDMA hydrochloride typically involves multiple steps starting from non-controlled precursors. One common method begins with the condensation of safrole with formamide to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This intermediate is then reductively aminated using methylamine and a reducing agent such as sodium cyanoborohydride to yield MDMA. The final step involves the conversion of MDMA to its hydrochloride salt by acidification with hydrochloric acid in isopropanol, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, adhering to current Good Manufacturing Practices (cGMP). The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The overall yield of this compound in industrial settings can range from 41.8% to 54.6%, with chemical purity exceeding 99.4% .

Analyse Chemischer Reaktionen

Decomposition Reactions

MDMA hydrochloride degrades under oxidative, reductive, and hydrolytic conditions:

Electrochemical studies reveal MDMA oxidizes to ortho-quinones at +0.6 V (vs. Ag/AgCl), which conjugate with glutathione or N-acetylcysteine, forming redox-active adducts .

Metabolic Pathways

MDMA undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes and catechol-O-methyltransferase (COMT):

Stereoselective metabolism occurs: R-MDMA exhibits a longer plasma half-life (5.8 vs. 3.6 hours for S-MDMA) due to slower hepatic clearance .

Substitution and Functionalization

MDMA’s amine group participates in alkylation and acylation reactions:

Chlorinated impurities (e.g., 6-Cl-MDMA) arise during piperonal oxidation, serving as markers for synthetic route determination .

Table 1: Stability under Accelerated Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| 40°C/75% RH, 1 month | 8.2 | MDA, HHMA |

| 0.1M HCl, 24h | 12.5 | Methamphetamine derivatives |

Table 2: Metabolic Enzyme Affinities

| Enzyme | Km (μM) | Vmax (nmol/min/mg) | Role |

|---|---|---|---|

| CYP2D6 | 98 | 4.2 | Primary O-demethylenation |

| CYP2C19 | 220 | 1.8 | N-demethylation |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Post-Traumatic Stress Disorder (PTSD) Treatment

Recent studies have highlighted the efficacy of MDMA-assisted therapy for treating PTSD. A landmark study demonstrated that patients receiving MDMA in conjunction with psychotherapy showed significant reductions in PTSD symptoms compared to those receiving placebo . The mechanism is thought to involve enhanced emotional engagement and decreased fear responses during therapy sessions.

Psychoactive Effects and Neurobiology

MDMA is recognized for its ability to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Research indicates that both the R- and S-enantiomers of MDMA have distinct pharmacological profiles, influencing mood, empathy, and social bonding . Understanding these effects can inform its therapeutic use, particularly in enhancing emotional processing during psychotherapy.

Pharmacological Research

Monoamine Release Studies

MDMA's unique pharmacological properties have led to extensive research into its effects on monoamine neurotransmitter release. Studies using microdialysis techniques in animal models have shown that MDMA significantly increases the release of serotonin and dopamine . This has implications for understanding its potential therapeutic benefits as well as risks associated with recreational use.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of MDMA is complex, with nonlinear characteristics observed at varying doses. The half-life of MDMA is approximately 8–9 hours, but can vary significantly based on individual metabolic factors . Understanding these dynamics is crucial for optimizing dosing regimens in clinical settings.

Forensic Applications

Drug Detection Methods

MDMA hydrochloride is frequently encountered in forensic contexts, necessitating reliable detection methods. Near-infrared (NIR) spectroscopy has emerged as a promising technique for on-site identification of MDMA in various forms. Studies have shown that NIR can distinguish between hydrated and anhydrous forms of this compound based on distinct spectral signatures . This capability enhances the efficiency of drug identification in law enforcement operations.

Quantification Techniques

Recent advancements in quantitative analysis methods such as 1H quantitative nuclear magnetic resonance (NMR) provide reliable means for assessing the purity of seized MDMA samples. These methods have demonstrated high precision and accuracy, enabling law enforcement agencies to better understand the composition of illicit drugs .

Case Studies

Wirkmechanismus

MDMA hydrochloride acts primarily as a releasing agent of serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release by reversing their respective transporters through phosphorylation. MDMA also acts as a weak agonist at 5-HT1 and 5-HT2 receptors. The compound’s entactogenic effects are partly due to the indirect release of oxytocin via activation of the serotonin system .

Vergleich Mit ähnlichen Verbindungen

MDMA hydrochloride is unique among entactogens due to its specific combination of empathogenic and stimulant effects. Similar compounds include:

3,4-Methylenedioxyamphetamine (MDA): A metabolite of MDMA with similar but more potent effects.

Methylone: A synthetic cathinone with entactogenic properties but less potent than MDMA.

4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with stimulant and entactogenic effects.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine with potent entactogenic and psychedelic effects

This compound stands out due to its well-documented therapeutic potential and unique pharmacological profile, making it a valuable compound for both scientific research and potential clinical applications.

Biologische Aktivität

3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic compound renowned for its psychoactive properties. MDMA hydrochloride is the hydrochloride salt form of this compound, which enhances its stability and solubility. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

MDMA exerts its effects primarily through interactions with various neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The compound is known to inhibit the reuptake of these monoamines by binding to their respective transporters, leading to increased extracellular levels.

Key Mechanisms:

- Serotonin Release: MDMA induces the release of serotonin by reversing the action of the serotonin transporter (SERT). It also inhibits monoamine oxidase, which contributes to elevated serotonin levels .

- Dopamine Release: While MDMA primarily affects serotonin, it also increases dopamine release, though to a lesser extent compared to serotonin .

- Norepinephrine Effects: MDMA stimulates norepinephrine release, contributing to its stimulant effects such as increased heart rate and blood pressure .

Pharmacological Profile

MDMA has a complex pharmacological profile characterized by its ability to bind to multiple receptors:

| Receptor | Binding Affinity | Effect |

|---|---|---|

| SERT | High | Serotonin release |

| DAT | Moderate | Dopamine release |

| 5-HT2A | Micromolar | Hallucinogenic effects |

| 5-HT2B | Micromolar | Potentially contributes to cardiovascular effects |

Research indicates that MDMA's effects are not solely due to monoamine release; it may also involve receptor-mediated pathways that influence mood and perception .

Case Studies and Clinical Findings

-

Refractory Psychosis Case Study:

A notable case involved a 23-year-old woman with chronic MDMA use who developed severe psychosis. Despite treatment with conventional antipsychotics, her symptoms worsened, necessitating electroconvulsive therapy (ECT). This case underscores the potential for MDMA to exacerbate underlying psychiatric conditions and highlights the need for comprehensive mental health care for users . -

Acute Effects on Brain Function:

A study using resting-state fMRI found that acute administration of MDMA altered brain connectivity patterns, particularly increasing connectivity between the amygdala and hippocampus while decreasing connectivity in other regions associated with emotional regulation. These changes correlated with subjective reports of enhanced mood and emotional connection during MDMA use .

Research Findings

Recent studies have expanded our understanding of MDMA's biological activity:

- Monoamine Release Dynamics: In vitro studies demonstrated that MDMA significantly increases serotonin and norepinephrine release compared to dopamine. For instance, one study reported that MDMA induced a 56.6% increase in serotonin release compared to a 376% increase in norepinephrine release .

- Pharmacokinetics: The pharmacokinetic properties of MDMA reveal a half-life ranging from 5.1 hours for S-MDMA to 12 hours for R-MDMA, suggesting variations in metabolic pathways and effects based on stereochemistry .

Comparative Analysis of MDMA Analogues

Recent research has explored bioisosteric analogs of MDMA that may offer improved therapeutic profiles with reduced side effects. These analogs exhibit weaker interactions with off-target receptors while maintaining primary pharmacological actions at SERT and DAT .

| Compound | SERT Interaction | DAT Interaction | 5-HT2A/2B/2C Activity |

|---|---|---|---|

| MDMA | Strong | Strong | Moderate |

| New Analog A | Weaker | Weaker | Reduced |

| New Analog B | Weaker | Weaker | Reduced |

Eigenschaften

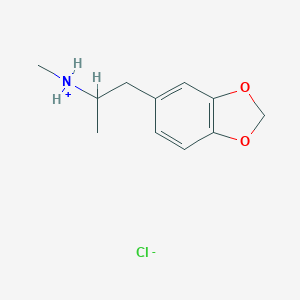

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHVONVCYWRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42542-10-9 (Parent) | |

| Record name | MDMA hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048893 | |

| Record name | (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-70-1 | |

| Record name | 3,4-Methylenedioxymethamphetamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64057-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MDMA hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64057-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Methylenedioxymethylamphetamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDOMAFETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB4E1K0AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.